N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
CAS No.: 941903-42-0
Cat. No.: VC4385519
Molecular Formula: C21H20FN3O3
Molecular Weight: 381.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941903-42-0 |
|---|---|
| Molecular Formula | C21H20FN3O3 |
| Molecular Weight | 381.407 |
| IUPAC Name | N-(3-fluorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
| Standard InChI | InChI=1S/C21H20FN3O3/c22-16-4-2-5-17(13-16)23-20(26)14-28-18-6-1-3-15-7-8-19(24-21(15)18)25-9-11-27-12-10-25/h1-8,13H,9-12,14H2,(H,23,26) |
| Standard InChI Key | LJSBYNUWPYCJDR-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2 |
Introduction
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multi-step reactions starting from readily available precursors. These reactions are carried out under controlled conditions to optimize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Potential Biological Activities
While specific data on N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is not available, compounds with similar structures have shown potential in various biological activities:
-
Kinase Inhibition: Compounds with morpholinoquinoline moieties have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation.
-
Antioxidant Activity: Preliminary studies on related compounds suggest potential antioxidant properties, which could protect cells from oxidative stress.
-
Anti-inflammatory Effects: There is evidence indicating that similar compounds may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Research Findings and Future Directions
Due to the lack of specific research findings on N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, further studies are needed to explore its biological activities and potential applications in medicinal chemistry. These studies could involve in vitro assays to assess its effects on kinase activity, antioxidant capacity, and anti-inflammatory properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume